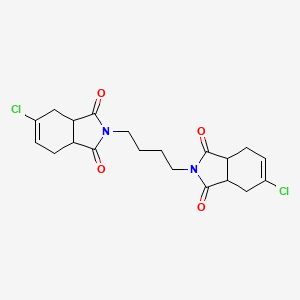![molecular formula C26H27FN2O4 B4052553 N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4052553.png)
N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C26H27FN2O4 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.19548551 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Discovery and Development
Compounds with similar structures have been identified as potent and selective inhibitors of specific kinases in the Met kinase superfamily, showing significant promise in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated complete tumor stasis in certain cancer models following oral administration due to their excellent in vivo efficacy and favorable pharmacokinetic profiles. This suggests potential for N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide in oncology, particularly in targeting kinase-dependent pathways (Schroeder et al., 2009).
Antimicrobial Activity
Research on structurally similar compounds, such as N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, has revealed good antibacterial and moderate antifungal activities. This indicates the potential of such compounds, including this compound, in developing new antimicrobial agents, especially those targeting drug-resistant strains (Ahsan et al., 2016).
Radiopharmaceuticals for Neurological Disorders
Certain compounds within this chemical class have been radioiodinated for use as radioligands, targeting neurotransmitter systems such as serotonin 5-HT2 receptors. This work paves the way for their use in gamma-emission tomography, aiding in the diagnosis and study of neurological disorders. High affinity and marked selectivity for receptors in vitro and in vivo suggest their utility in brain imaging, particularly in identifying and quantifying receptor distributions in diseases like Alzheimer's (Mertens et al., 1994).
Neuropharmacology
The study and development of fluorine-18-labeled compounds for PET imaging of CB1 cannabinoid receptors highlight their importance in neuropharmacology. These compounds, by enabling the study of CB1 receptor distribution in the brain, could contribute to our understanding of various psychiatric and neurological conditions, suggesting a potential research application for this compound in exploring cannabinoid receptor-mediated pathways (Katoch-Rouse & Horti, 2003).
Propriétés
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O4/c1-32-25-16-18(6-11-23(25)30)17-29-14-12-19(13-15-29)26(31)28-20-7-9-21(10-8-20)33-24-5-3-2-4-22(24)27/h2-11,16,19,30H,12-15,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFDJWYSOXPXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(4-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4052474.png)
![2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B4052487.png)
![N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B4052491.png)
![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate](/img/structure/B4052493.png)
amino]methyl}phenyl)acetamide](/img/structure/B4052500.png)
![5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4052516.png)
![morpholino[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]methanone](/img/structure/B4052530.png)
![N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4052537.png)
![N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-morpholin-4-ylpropanamide](/img/structure/B4052538.png)
![3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4052541.png)
![2-(5-chloro-2-hydroxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4052542.png)

![9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4052564.png)
![2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4052572.png)
